N-phenyl-4-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-phenyl-4-(trifluoromethyl)benzenesulfonamide is a chemical compound known for its unique structural properties and diverse applications. It is characterized by the presence of a phenyl group attached to a benzenesulfonamide moiety, with a trifluoromethyl group at the para position. This compound is widely used in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-4-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to maximize efficiency and minimize costs. The process involves the use of large-scale reactors, precise temperature control, and efficient purification techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-4-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfonic acids, while reduction can produce corresponding amines .
Scientific Research Applications
N-phenyl-4-(trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other functionalized compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: The compound is used in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of N-phenyl-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. This makes the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-4-(trifluoromethyl)benzenesulfonyl chloride
- N-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
- 4-(trifluoromethyl)benzenesulfonamide
Uniqueness
N-phenyl-4-(trifluoromethyl)benzenesulfonamide stands out due to its unique combination of a phenyl group, a trifluoromethyl group, and a sulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its trifluoromethyl group enhances stability and lipophilicity, while the sulfonamide group provides reactivity and biological activity .
Properties
IUPAC Name |
N-phenyl-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2S/c14-13(15,16)10-6-8-12(9-7-10)20(18,19)17-11-4-2-1-3-5-11/h1-9,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IASRHMAELYWDRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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